molecular formula C10H8BrNO2 B5540328 (NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine

Cat. No.: B5540328
M. Wt: 254.08 g/mol
InChI Key: XBTSPIQUZWUUHV-KPKJPENVSA-N
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Description

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a bromo-substituted phenyl ring and a prop-2-ynoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine typically involves the following steps:

    Bromination: The starting material, 4-prop-2-ynoxyphenyl, is brominated using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature to yield 3-bromo-4-prop-2-ynoxyphenyl.

    Formation of Hydroxylamine Derivative: The brominated compound is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is conducted in an aqueous medium at a temperature of around 50-60°C to form the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions, particularly with amines, leading to the formation of substituted hydroxylamine derivatives.

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oximes.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its amine form.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base like triethylamine.

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

Major Products Formed

    Nucleophilic Substitution: Substituted hydroxylamine derivatives.

    Oxidation: Oximes.

    Reduction: Amines.

Scientific Research Applications

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: Employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine involves its interaction with nucleophilic sites on biological molecules. The bromo group facilitates nucleophilic substitution reactions, while the hydroxylamine moiety can form stable complexes with metal ions and proteins. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromo-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine
  • (3-chloro-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine
  • (3-bromo-4-ethoxyphenyl)methylidene]hydroxylamine

Uniqueness

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both a bromo and a prop-2-ynoxy group, which confer distinct reactivity and interaction profiles. This combination of functional groups is not commonly found in similar compounds, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTSPIQUZWUUHV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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